molecular formula C15H11IO3 B1292292 4-Acetoxy-2'-iodobenzophenone CAS No. 890099-48-6

4-Acetoxy-2'-iodobenzophenone

Cat. No. B1292292
M. Wt: 366.15 g/mol
InChI Key: RIFCCFYTBWKKPI-UHFFFAOYSA-N
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Description

4-Acetoxy-2'-iodobenzophenone is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and reactions that can provide insight into the behavior of similar molecules. For instance, the hydrolysis and photolysis of a quinol ester with anti-tumor activity are discussed, which could be relevant to understanding the reactivity of the acetoxy group in 4-Acetoxy-2'-iodobenzophenone . Additionally, the enzymatic reduction of aromatic compounds is described, which may be pertinent to the metabolism or transformation of benzophenone derivatives .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, methylation, Suzuki coupling, and hydrolysis . These methods could potentially be applied to the synthesis of 4-Acetoxy-2'-iodobenzophenone, with appropriate modifications to accommodate the specific functional groups and the iodine substituent.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Acetoxy-2'-iodobenzophenone can be determined using X-ray diffraction, as demonstrated by the analysis of a phenoxyalkanoic acid and its adduct with 4-aminobenzoic acid . Such techniques could elucidate the crystal structure of 4-Acetoxy-2'-iodobenzophenone, providing insights into its molecular conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of compounds with acetoxy groups and aromatic systems can be complex. For example, the quinol ester mentioned undergoes hydrolysis to generate an oxenium ion intermediate, which is then trapped by nucleophiles . This suggests that 4-Acetoxy-2'-iodobenzophenone may also undergo hydrolysis under certain conditions, potentially leading to the formation of reactive intermediates.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Acetoxy-2'-iodobenzophenone are not directly reported, the properties of related compounds can provide some context. For instance, the fluorescence quenching detection of specific ions by a synthesized dibenzoic acid derivative indicates that similar benzophenone derivatives might exhibit fluorescence properties that could be exploited in sensor applications . Additionally, the solubility, melting point, and other physical properties could be inferred from the behavior of structurally related compounds.

Scientific Research Applications

Environmental Monitoring and Remediation

  • Detection and Analysis in Environmental Samples : Research demonstrates methodologies for detecting hydroxylated benzophenone UV absorbers in water samples, emphasizing the environmental presence and potential effects of related compounds (Negreira et al., 2009). These methods could potentially be adapted for monitoring 4-Acetoxy-2'-iodobenzophenone in environmental matrices.

Organic Synthesis and Chemical Reactions

  • Role in Organic Synthesis : The study by Ochiai et al. (2005) on iodobenzene-catalyzed alpha-acetoxylation of ketones, which involves in situ generation of hypervalent (diacyloxyiodo)benzenes, could suggest a framework for utilizing 4-Acetoxy-2'-iodobenzophenone in similar oxidative transformations, highlighting its potential as a reagent or catalyst in organic synthesis (Ochiai et al., 2005).

Photocatalysis and Material Science

  • Photocatalytic Applications : The reversible thermochromic behavior of coordination polymers, as detailed by Troyano et al. (2018), opens up discussions on the use of benzophenone derivatives in material science, particularly in developing thermochromic thin films for sensing and imaging applications (Troyano et al., 2018). 4-Acetoxy-2'-iodobenzophenone could similarly be investigated for its photophysical properties and potential use in photonic devices.

Analytical Chemistry

  • Analytical and Diagnostic Tools : The synthesis and characterization of phosphane-based building blocks for labeling reactions, as studied by Mamat and Köckerling (2014), indicate the utility of benzophenone derivatives in bioconjugation and the traceless Staudinger ligation. Such methodologies could be pertinent to developing diagnostic tools or probes where 4-Acetoxy-2'-iodobenzophenone might serve as a precursor or functional group for labeling biomolecules (Mamat & Köckerling, 2014).

properties

IUPAC Name

[4-(2-iodobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFCCFYTBWKKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641700
Record name 4-(2-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-2'-iodobenzophenone

CAS RN

890099-48-6
Record name 4-(2-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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